Theviridoside

描述

作用机制

Theviridoside 通过抑制钠钾ATP酶泵发挥作用,导致细胞内钙离子浓度升高 。 这种抑制激活了多个信号通路,导致各种生物效应,包括癌细胞中细胞周期阻滞和凋亡 。 该化合物还抑制促炎细胞因子的产生,有助于其抗炎特性 .

类似化合物:

毒毛旋花苷: 另一种具有类似生物活性的环烯醚萜苷.

robustaside D: 与 this compound 具有结构相似性和生物活性.

Diderroside: 另一种具有可比特性的相关化合物.

独特性: this compound 由于其强大的生物活性及其抑制钠钾ATP酶泵的能力而具有独特性,导致细胞内钙离子浓度升高并激活多个信号通路 。 这使其成为各种科学研究应用的宝贵化合物。

生化分析

Biochemical Properties

Theviridoside interacts with various biomolecules in the cell. It is known to inhibit the Na+/K±ATPase pump, leading to increased intracellular calcium levels . This interaction triggers a cascade of biochemical reactions within the cell .

Cellular Effects

This compound has significant effects on cell function and signal transduction. It is known to induce cell cycle arrest and apoptosis in cancer cells . Additionally, it inhibits the production of pro-inflammatory cytokines . These effects are indicative of its cytotoxic properties .

Molecular Mechanism

This compound exerts its effects at the molecular level primarily through its interaction with the Na+/K±ATPase pump . This interaction leads to an increase in intracellular calcium levels, which can activate multiple signaling pathways .

Metabolic Pathways

This compound is involved in several metabolic pathways due to its interaction with the Na+/K±ATPase pump This interaction can affect metabolic flux and metabolite levels

准备方法

合成路线和反应条件: Theviridoside 可以通过水提取从海芒果属植物的叶中分离出来。 分离过程涉及逆流色谱(CCC)和高效液相色谱(HPLC)与质谱(MS)结合进行化学分析 。 在无保护基条件下,可以通过一步法对相关的化合物毒毛旋花苷进行半合成衍生化 .

工业生产方法: this compound 的工业生产没有得到广泛的记录。 从天然来源中提取并随后使用色谱技术纯化是采用的主要方法.

化学反应分析

反应类型: Theviridoside 经历各种化学反应,包括氧化、还原和取代 .

常用试剂和条件:

氧化: this compound 可以使用高锰酸钾或过氧化氢等试剂在酸性或碱性条件下氧化。

还原: 还原反应可以使用硼氢化钠或氢化铝锂等试剂进行。

取代: 取代反应通常涉及卤化物或醇盐等亲核试剂在适当条件下进行。

主要产物: 这些反应形成的主要产物包括 this compound 的各种衍生物,例如 6’-O-环丙酰基 this compound、10-O-羟基苯甲酰基 this compound 和 10-O-香草酰基 this compound .

科学研究应用

Theviridoside 在科学研究中有着广泛的应用:

相似化合物的比较

Theveside: Another iridoid glycoside with similar biological activities.

Robustaside D: Shares structural similarities and biological activities with Theviridoside.

Diderroside: Another related compound with comparable properties.

Uniqueness: this compound is unique due to its potent biological activities and its ability to inhibit the sodium-potassium adenosine triphosphatase pump, leading to increased intracellular calcium levels and activation of multiple signaling pathways . This makes it a valuable compound for various scientific research applications.

属性

IUPAC Name |

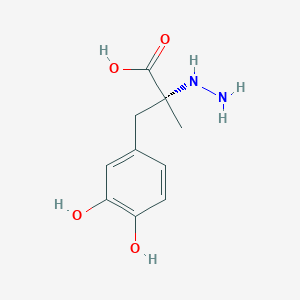

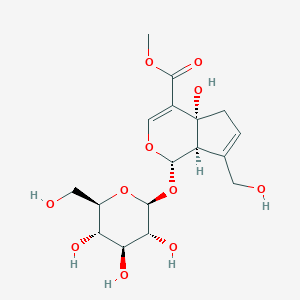

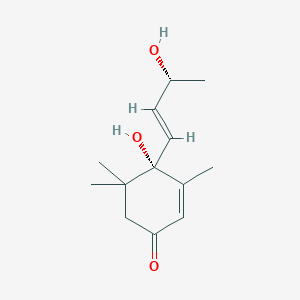

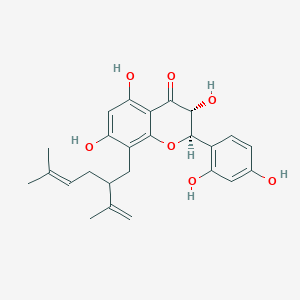

methyl (1S,4aR,7aR)-4a-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O11/c1-25-14(23)8-6-26-15(10-7(4-18)2-3-17(8,10)24)28-16-13(22)12(21)11(20)9(5-19)27-16/h2,6,9-13,15-16,18-22,24H,3-5H2,1H3/t9-,10+,11-,12+,13-,15+,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBMLOLBWUOZGG-DOFVRBEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=COC(C2C1(CC=C2CO)O)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)C1=CO[C@H]([C@H]2[C@@]1(CC=C2CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50946065 | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23407-76-3 | |

| Record name | Theviridoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023407763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 1-(hexopyranosyloxy)-4a-hydroxy-7-(hydroxymethyl)-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50946065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is theviridoside and where is it found?

A1: this compound is an iridoid glucoside, a type of natural product characterized by a bicyclic cyclopentan-[C]-pyran skeleton. [, , , , , , ] It was first isolated from the stem bark of Thevetia peruviana [] and has since been found in other plant species, including Cerbera odollam, Adenocalymma marginatum, Lantana camara, and several Lippia species. [, , , , ]

Q2: What is the chemical structure of this compound?

A2: this compound (II) is comprised of an iridoid core structure linked to a glucose moiety. [] While the exact spectroscopic data is not provided in these abstracts, researchers commonly employ techniques such as NMR (1H and 13C), mass spectrometry, and chemical degradations to elucidate the structure of natural products like this compound. [, , , ]

Q3: Are there other iridoid glucosides related to this compound?

A4: Yes, several other iridoid glucosides have been found alongside this compound in various plants. These include theveside, 10-O-β-D-glucopyranosylthis compound, 3'-O-β-D-glucopyranosylthis compound, 10-O-fructofuranosylthis compound, 6'-O-glucopyranosylthis compound, mussaenoside, and gardoside. [, , , ] The presence and distribution of these compounds can provide insights into chemotaxonomic relationships between plant species. [, ]

Q4: What are the potential applications of this compound and related compounds?

A5: Given its antifungal activity, this compound and related compounds from Lippia species may have potential applications in the development of natural product-based fungicides for postharvest control of citrus green mold caused by Penicillium digitatum. [] Further research is needed to explore its potential in other areas like pharmaceutical and agricultural applications.

Q5: What analytical techniques are used to identify and quantify this compound?

A5: Researchers have used a variety of techniques to study this compound, including:

- Chromatographic techniques: Counter-current chromatography (CCC) for isolation and high-performance liquid chromatography coupled to mass spectrometry (HPLC-MS/MS) for chemical profiling. []

- Spectroscopic methods: Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry for structural elucidation. [, , , ]

- Bioassays: In vitro assays to evaluate antifungal activity against specific fungal strains. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6h-Pyrrolo[3,4-b]pyridin-5-ol](/img/structure/B113926.png)

![4-Chloro-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-amine](/img/structure/B114003.png)